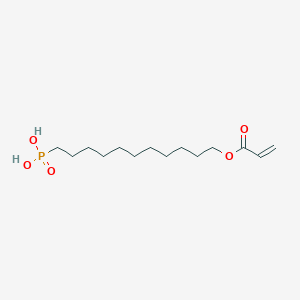
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridine ring substituted with an isopropoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the pyridine core: Starting from a suitable pyridine precursor, the core structure is constructed through various organic reactions such as nucleophilic substitution or cyclization.
Introduction of the isopropoxy group: The isopropoxy group can be introduced via an etherification reaction using isopropanol and an appropriate activating agent.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE would depend on its specific biological target. Generally, such compounds might:
Bind to receptors: Interact with specific receptors on cell surfaces to modulate signaling pathways.
Inhibit enzymes: Block the activity of enzymes involved in critical biochemical processes.
Disrupt cellular functions: Interfere with cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyridine: Lacks the isopropoxy group but shares the piperazine and pyridine core.
6-(4-Methylpiperazin-1-yl)-4-methoxypyridin-3-amine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H22N4O |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
6-(4-methylpiperazin-1-yl)-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C13H22N4O/c1-10(2)18-12-8-13(15-9-11(12)14)17-6-4-16(3)5-7-17/h8-10H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
CRMKMMOMVSKZRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC=C1N)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[(pyridin-4-yl)oxy]propanoate](/img/structure/B8753754.png)




![(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8753793.png)
![5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8753797.png)





![5-Phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine](/img/structure/B8753860.png)
